molecular formula C11H14O2S B14037663 1-(5-Ethoxy-2-mercaptophenyl)propan-2-one

1-(5-Ethoxy-2-mercaptophenyl)propan-2-one

Cat. No.: B14037663
M. Wt: 210.29 g/mol
InChI Key: SKTAXTAGLYHORV-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol It is characterized by the presence of an ethoxy group, a mercapto group, and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethoxy-2-mercaptophenyl)propan-2-one typically involves the reaction of 5-ethoxy-2-mercaptophenol with a suitable propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxy-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Ethoxy-2-mercaptophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Ethoxy-2-mercaptophenyl)propan-2-one is unique due to the presence of both an ethoxy group and a mercapto group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(5-ethoxy-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14O2S/c1-3-13-10-4-5-11(14)9(7-10)6-8(2)12/h4-5,7,14H,3,6H2,1-2H3

InChI Key

SKTAXTAGLYHORV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)S)CC(=O)C

Origin of Product

United States

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